Butyl 4-{[(6,7-dimethyl-1-benzofuran-3-yl)acetyl]amino}benzoate
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Overview
Description
BUTYL 4-[2-(6,7-DIMETHYL-1-BENZOFURAN-3-YL)ACETAMIDO]BENZOATE is a synthetic organic compound that features a benzofuran ring, which is known for its diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BUTYL 4-[2-(6,7-DIMETHYL-1-BENZOFURAN-3-YL)ACETAMIDO]BENZOATE typically involves multiple steps, starting with the preparation of the benzofuran core. One common method includes the cyclization of appropriate precursors under acidic or basic conditions to form the benzofuran ring .
Industrial Production Methods
Industrial production of this compound may involve the use of palladium-catalyzed coupling reactions, such as Suzuki-Miyaura coupling, to efficiently form carbon-carbon bonds . These methods are favored for their mild reaction conditions and high yields.
Chemical Reactions Analysis
Types of Reactions
BUTYL 4-[2-(6,7-DIMETHYL-1-BENZOFURAN-3-YL)ACETAMIDO]BENZOATE can undergo various chemical reactions, including:
Oxidation: The benzofuran ring can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form dihydrobenzofuran derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzofuran ring and the acetamido group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions include oxidized quinone derivatives, reduced dihydrobenzofuran derivatives, and substituted benzofuran compounds.
Scientific Research Applications
BUTYL 4-[2-(6,7-DIMETHYL-1-BENZOFURAN-3-YL)ACETAMIDO]BENZOATE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of infectious diseases and cancer.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of BUTYL 4-[2-(6,7-DIMETHYL-1-BENZOFURAN-3-YL)ACETAMIDO]BENZOATE involves its interaction with specific molecular targets, such as enzymes and receptors. The benzofuran ring can intercalate with DNA, inhibiting the replication of cancer cells . Additionally, the acetamido group can form hydrogen bonds with active sites of enzymes, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
4,7-Dimethylbenzofuran: Shares the benzofuran core but lacks the acetamido and butyl ester functionalities.
Benzofuran-2-yl-(4,5-dihydro-3,5-substituted diphenylpyrazol-1-yl)methanone: A benzofuran derivative with different substituents and biological activities.
Uniqueness
BUTYL 4-[2-(6,7-DIMETHYL-1-BENZOFURAN-3-YL)ACETAMIDO]BENZOATE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the acetamido group and butyl ester functionality enhances its potential as a therapeutic agent and a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C23H25NO4 |
---|---|
Molecular Weight |
379.4 g/mol |
IUPAC Name |
butyl 4-[[2-(6,7-dimethyl-1-benzofuran-3-yl)acetyl]amino]benzoate |
InChI |
InChI=1S/C23H25NO4/c1-4-5-12-27-23(26)17-7-9-19(10-8-17)24-21(25)13-18-14-28-22-16(3)15(2)6-11-20(18)22/h6-11,14H,4-5,12-13H2,1-3H3,(H,24,25) |
InChI Key |
NLZDMZWEJHXTJF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C1=CC=C(C=C1)NC(=O)CC2=COC3=C2C=CC(=C3C)C |
Origin of Product |
United States |
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